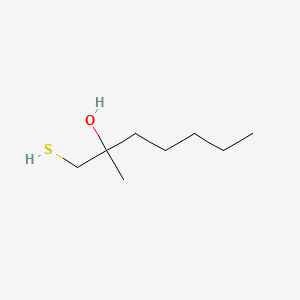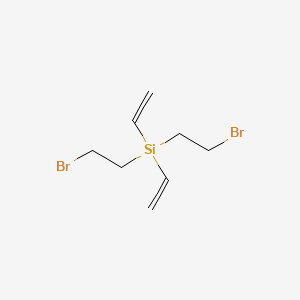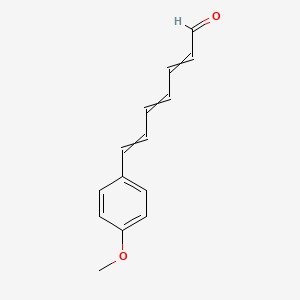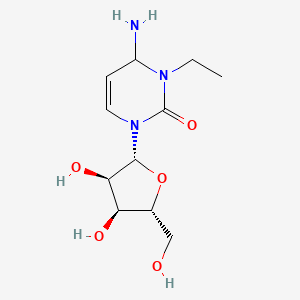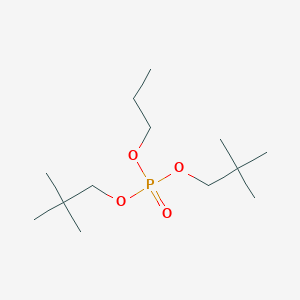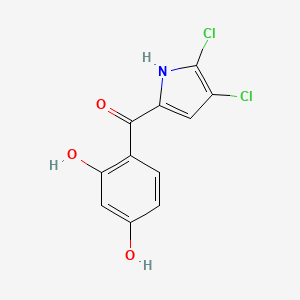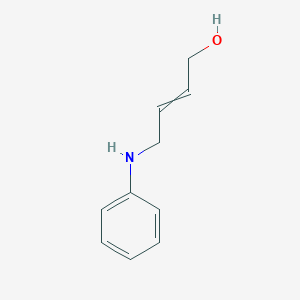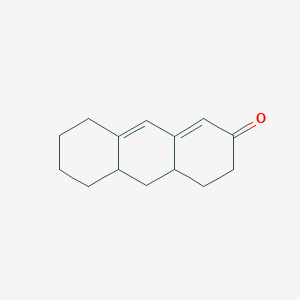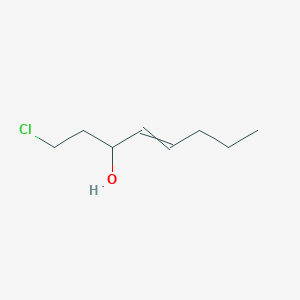
1-Chlorooct-4-en-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chlorooct-4-en-3-ol is an organic compound characterized by the presence of a chlorine atom, a double bond, and a hydroxyl group within its molecular structure
準備方法
Synthetic Routes and Reaction Conditions
1-Chlorooct-4-en-3-ol can be synthesized through several methods. One common approach involves the chlorination of oct-4-en-3-ol. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as distillation and purification to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-Chlorooct-4-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 1-chlorooct-4-en-3-one.
Reduction: Formation of 1-chlorooctan-3-ol.
Substitution: Formation of compounds like 1-azidooct-4-en-3-ol or 1-cyanooct-4-en-3-ol.
科学的研究の応用
1-Chlorooct-4-en-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-chlorooct-4-en-3-ol involves its interaction with various molecular targets. The chlorine atom and hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity. The double bond also plays a role in the compound’s chemical behavior, influencing its reactivity in addition reactions.
類似化合物との比較
Similar Compounds
1-Chlorooctane: Lacks the double bond and hydroxyl group, making it less reactive.
Oct-4-en-3-ol: Lacks the chlorine atom, resulting in different reactivity and applications.
1-Bromooct-4-en-3-ol: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
Uniqueness
1-Chlorooct-4-en-3-ol is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a chlorine atom and a hydroxyl group, along with a double bond, makes it a versatile compound in synthetic chemistry and various research fields.
特性
CAS番号 |
52418-79-8 |
|---|---|
分子式 |
C8H15ClO |
分子量 |
162.66 g/mol |
IUPAC名 |
1-chlorooct-4-en-3-ol |
InChI |
InChI=1S/C8H15ClO/c1-2-3-4-5-8(10)6-7-9/h4-5,8,10H,2-3,6-7H2,1H3 |
InChIキー |
KYSLAFQFIOYLAX-UHFFFAOYSA-N |
正規SMILES |
CCCC=CC(CCCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



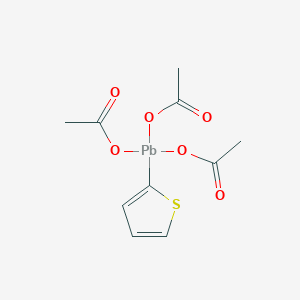
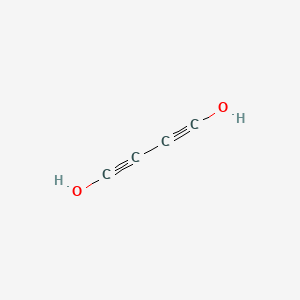
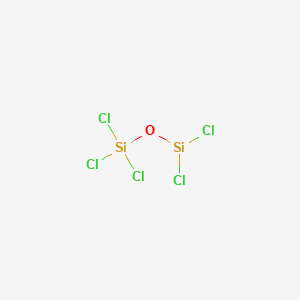
![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid](/img/structure/B14648050.png)
![4-[(E)-(1-Ethoxy-1,3-dioxobutan-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14648059.png)
